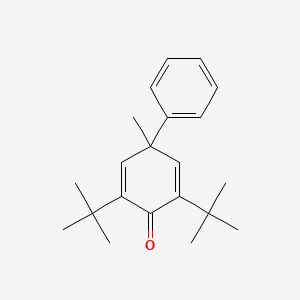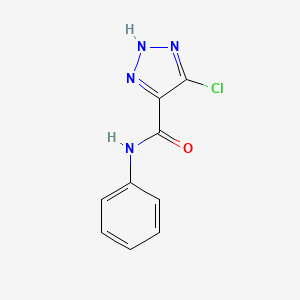
5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenyl group attached to the nitrogen atom. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper (Cu) to yield 1,2,3-triazoles. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of triazole derivatives, including 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding triazole N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain pathogens .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .
相似化合物的比较
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An anticonvulsant drug with a triazole ring.
Comparison: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of a chlorine atom and a phenyl group, which can enhance its biological activity and specificity. Compared to other triazole compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
属性
CAS 编号 |
115057-50-6 |
|---|---|
分子式 |
C9H7ClN4O |
分子量 |
222.63 g/mol |
IUPAC 名称 |
5-chloro-N-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C9H7ClN4O/c10-8-7(12-14-13-8)9(15)11-6-4-2-1-3-5-6/h1-5H,(H,11,15)(H,12,13,14) |
InChI 键 |
JOBNDWNOVZPETI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=NNN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



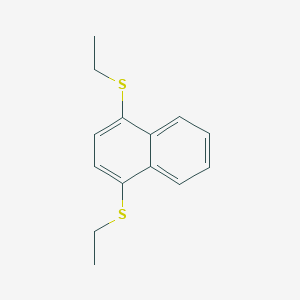
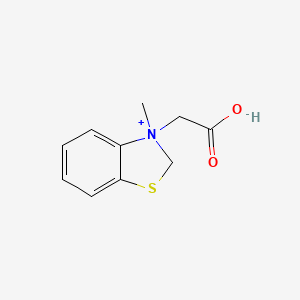

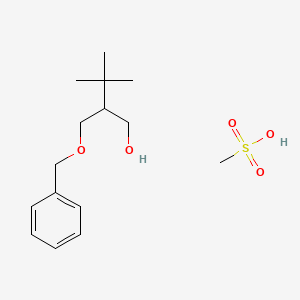

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
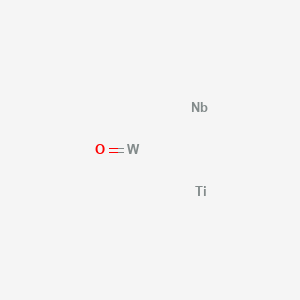
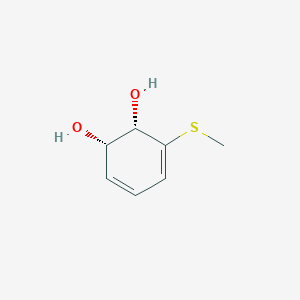
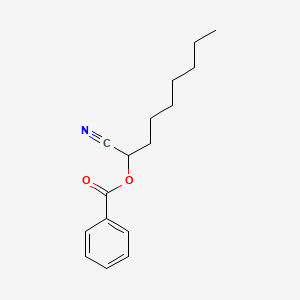
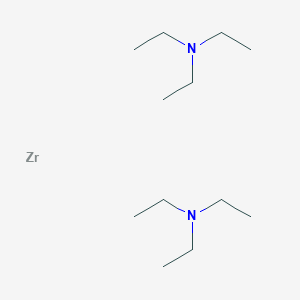
methanone](/img/structure/B14290381.png)
